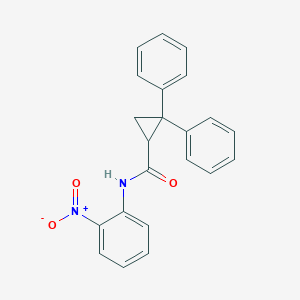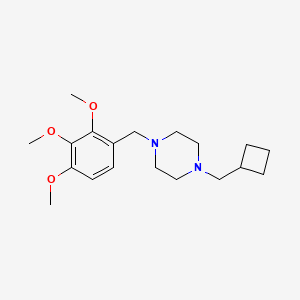![molecular formula C15H24N2S B5116576 N-[2-(methylthio)phenyl]-1-propyl-4-piperidinamine](/img/structure/B5116576.png)
N-[2-(methylthio)phenyl]-1-propyl-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(methylthio)phenyl]-1-propyl-4-piperidinamine, also known as Methylthioamphetamine (MTA), is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent psychostimulant that has been widely used in scientific research to study the central nervous system and its effects on behavior.
作用機序
MTA acts as a potent psychostimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It works by inhibiting the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in an increase in neuronal activity and the release of various hormones and neurotransmitters, leading to the characteristic effects of psychostimulants.
Biochemical and Physiological Effects
MTA has been shown to have various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, leading to an increase in metabolism and energy expenditure. It also increases the release of various hormones and neurotransmitters, leading to an increase in alertness, focus, and motivation. MTA has also been shown to have neurotoxic effects on the brain, leading to damage to neurons and other brain cells.
実験室実験の利点と制限
MTA has several advantages for use in lab experiments. It is a potent psychostimulant that produces reliable and consistent effects on behavior and physiology. It is also relatively easy to synthesize and has a long shelf life, making it a cost-effective option for researchers. However, MTA also has several limitations. It has neurotoxic effects on the brain, making it unsuitable for long-term studies. It is also a controlled substance, making it difficult to obtain and use in some jurisdictions.
将来の方向性
There are several future directions for the use of MTA in scientific research. One area of interest is the development of new psychostimulant drugs that are less toxic and have fewer side effects. Another area of interest is the study of the effects of psychostimulants on the brain and behavior in different populations, such as children, adolescents, and the elderly. Additionally, there is a need for more research on the long-term effects of psychostimulant use on the brain and behavior.
Conclusion
In conclusion, N-[2-(methylthio)phenyl]-1-propyl-4-piperidinaminephetamine (MTA) is a potent psychostimulant that has been widely used in scientific research to study the central nervous system and its effects on behavior. It is synthesized using various methods and acts by increasing the release of dopamine, norepinephrine, and serotonin in the brain. MTA has several advantages and limitations for use in lab experiments and has several future directions for research.
合成法
MTA can be synthesized using various methods, including the Leuckart-Wallach reaction, reductive amination, and the Mannich reaction. The Leuckart-Wallach reaction involves the reaction of benzyl methyl ketone with hydrochloric acid and formamide to produce MTA. Reductive amination involves the reaction of 4-methylthiophenyl-2-propanone with propylamine and sodium borohydride to produce MTA. The Mannich reaction involves the reaction of 4-methylthiophenyl-2-propanone with formaldehyde and propylamine to produce MTA.
科学的研究の応用
MTA has been widely used in scientific research to study the central nervous system and its effects on behavior. It has been used to study the effects of psychostimulants on neurotransmitter release, neuronal activity, and behavior. MTA has also been used to study the effects of psychostimulants on the reward system and addiction.
特性
IUPAC Name |
N-(2-methylsulfanylphenyl)-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2S/c1-3-10-17-11-8-13(9-12-17)16-14-6-4-5-7-15(14)18-2/h4-7,13,16H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKRWZVKUGTTPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-adamantylmethyl)-N-(2-hydroxyethyl)-5-[(3-methoxyphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5116500.png)
![N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide](/img/structure/B5116508.png)

![3-hydroxy-N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}butanohydrazide](/img/structure/B5116521.png)
![N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine](/img/structure/B5116539.png)

![5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5116544.png)
![N-[1-(3-bromophenyl)propyl]acetamide](/img/structure/B5116552.png)



![3'-benzyl 5'-tert-butyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5116594.png)

![N-{2-[methyl(phenyl)amino]ethyl}-4-(1-piperidinylmethyl)benzamide](/img/structure/B5116605.png)